An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methoxy-5-methyl-isoxazol-4-yl Derivatives
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Methoxy-5-methyl-isoxazol-4-yl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, characterization, and key physicochemical properties of 3-Methoxy-5-methyl-isoxazol-4-yl derivatives. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] This document is intended to be a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel isoxazole-based compounds for therapeutic applications.
The 3-Methoxy-5-methyl-isoxazol-4-yl Core: A Scaffold of Interest
The 3-methoxy-5-methyl-isoxazol-4-yl core represents a versatile platform for the development of new chemical entities. The substituent pattern on the isoxazole ring, particularly at the 4-position, allows for the fine-tuning of physicochemical properties and biological activity. The methoxy group at the 3-position and the methyl group at the 5-position influence the electronic and steric properties of the molecule, which in turn can impact its interaction with biological targets.[3] A thorough understanding of the physicochemical characteristics of this scaffold is crucial for the rational design of drug candidates with optimal absorption, distribution, metabolism, and excretion (ADME) profiles.
Synthesis of 3-Methoxy-5-methyl-isoxazol-4-yl Derivatives
The synthesis of 3-methoxy-5-methyl-isoxazol-4-yl derivatives can be achieved through various synthetic routes. A common approach involves the construction of the isoxazole ring from acyclic precursors, followed by functionalization at the 4-position.
General Synthetic Workflow
A representative synthetic workflow for obtaining 3-methoxy-5-methyl-isoxazol-4-yl derivatives, such as the corresponding carboxylic acid, is depicted below. This multi-step synthesis involves the formation of an intermediate ester, which is then hydrolyzed to the carboxylic acid.
Caption: A generalized workflow for the synthesis of 3-Methoxy-5-methyl-isoxazol-4-yl derivatives.
Experimental Protocol: Synthesis of a Representative Carboxylic Acid Derivative
The following protocol is adapted from the synthesis of a structurally related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, and can be modified for the synthesis of various 3-substituted-5-methylisoxazole-4-carboxylic acids.[2]
Step 1: Synthesis of Ethyl 3-substituted-5-methylisoxazole-4-carboxylate
-
A mixture of a substituted benzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and chloramine-T trihydrate (1 equivalent) is heated in a water bath for 3 hours.[2]
-
After cooling to room temperature, the sodium chloride byproduct is removed by filtration and washed with ethanol.[2]
-
The combined filtrate is evaporated under reduced pressure.[2]
-
The residue is extracted with diethyl ether and washed sequentially with water, 10% sodium hydroxide, and brine.[2]
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude isoxazole ester.[2]
Step 2: Hydrolysis to 3-substituted-5-methylisoxazole-4-carboxylic acid
-
The crude isoxazole ester is refluxed with 10% aqueous sodium hydroxide for 4 hours.[2]
-
After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.[2]
-
The solid product is collected by filtration, washed with water, and dried.
Physicochemical Characterization
The physicochemical properties of a drug candidate, such as solubility, lipophilicity (logP), and acidity (pKa), are critical determinants of its pharmacokinetic behavior.
Solubility
Aqueous solubility is a key factor influencing drug absorption and bioavailability. The solubility of 3-methoxy-5-methyl-isoxazol-4-yl derivatives can be determined experimentally using established methods.
Experimental Protocol: Kinetic Solubility Assay
This high-throughput method provides a rapid assessment of a compound's solubility.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a known concentration.[4]
-
In a microtiter plate, add a small volume of the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) to achieve the desired final compound concentration.[4]
-
Mix and incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).[4]
-
Quantify the amount of dissolved compound using a suitable analytical method, such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[4][5]
Caption: Workflow for a kinetic solubility assay.
Lipophilicity (logP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a crucial parameter for predicting a drug's membrane permeability and overall ADME properties.
Experimental Protocol: In Silico and Chromatographic Determination of logP
While experimental shake-flask methods exist, computational and chromatographic methods offer higher throughput for determining logP.
-
In Silico Prediction: Various software packages and online platforms can be used to calculate theoretical logP (clogP) values based on the chemical structure.[6][7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A correlation can be established between the retention time of a compound on a reversed-phase column and its logP value. This method is less labor-intensive than the shake-flask method.
Acidity Constant (pKa)
The pKa of a compound determines its ionization state at a given pH, which significantly influences its solubility, permeability, and interaction with biological targets.
Experimental Protocol: pKa Determination
-
In Silico Prediction: Computational tools can provide an estimate of the pKa values.[7]
-
Spectrophotometric or Potentiometric Titration: These experimental methods involve titrating a solution of the compound with an acid or base and monitoring the change in UV-Vis absorbance or pH, respectively.
Structural and Spectroscopic Characterization
The structural elucidation of novel 3-methoxy-5-methyl-isoxazol-4-yl derivatives relies on a combination of spectroscopic techniques and, when possible, X-ray crystallography.
Representative Spectroscopic Data for a 3-Methoxy-5-methylisoxazole Derivative
The following data is for methyl 4-amino-3-methoxyisoxazole-5-carboxylate, a closely related derivative.[8]
| Technique | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): 4.15 (br s, 2H, NH₂), 4.05 (s, 3H, OCH₃), 3.92 (s, 3H, COOCH₃) |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): 164.5, 159.1, 138.4, 125.6, 57.5, 51.9 |
| High-Resolution Mass Spectrometry (HRMS) | m/z (ESI+), found: [M + Na]⁺ 195.0373, C₆H₈N₂O₄Na requires [M + Na]⁺ 195.0382 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. For example, the crystal structure of 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid reveals a dihedral angle of 42.52 (8)° between the phenyl and isoxazole rings.[2]
Stability Profile
The stability of the isoxazole ring is a critical consideration in drug development. Generally, 3,5-disubstituted isoxazoles are relatively stable to oxidizing agents, acids, and bases.[3] However, the isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions.[9][10]
Experimental Protocol: Stability Study
A standard stability study involves exposing the compound to various stress conditions and monitoring its degradation over time.
-
Prepare solutions of the test compound in different buffers (e.g., pH 4, 7.4, and 10).
-
Incubate the solutions at controlled temperatures (e.g., 25°C and 37°C).[9]
-
At specific time points, analyze the samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.[9]
Structure-Activity Relationships (SAR) and Biological Potential
While specific biological targets for 3-methoxy-5-methyl-isoxazol-4-yl derivatives are not yet extensively documented, the broader class of isoxazole-containing compounds exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial effects.[1][11]
The nature of the substituent at the 4-position of the isoxazole ring is expected to be a key determinant of biological activity. SAR studies on other isoxazole series have shown that modifications at this position can significantly impact potency and selectivity.[12] For example, in a series of 3,5-disubstituted isoxazoles, the introduction of electron-donating groups, such as methoxy substituents, on an appended benzene ring was found to enhance anticancer activity.[1]
Future Directions
The 3-methoxy-5-methyl-isoxazol-4-yl scaffold holds considerable promise for the development of novel therapeutic agents. Future research should focus on:
-
The synthesis and screening of a diverse library of derivatives with various substituents at the 4-position to explore the SAR.
-
Identification of specific biological targets and elucidation of the mechanism of action.
-
Comprehensive evaluation of the ADME and toxicological profiles of lead compounds.
References
-
Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]
-
ResearchGate. (2025). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
Naeem, S., et al. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences, 33(2), 715-719. [Link]
-
MDPI. (2022). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. [Link]
-
Adachi, I. (1981). Synthetic Reactions using Isoxazole Compounds. Journal of Synthetic Organic Chemistry, Japan, 39(11), 1037-1049. [Link]
-
ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. [Link]
-
Madhavi, K., et al. (2010). Synthesis and evaluation of 3-methyl-4-nitro-5-(substitutedstyryl) isoxazoles for antioxidant and anti-inflammatory activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(4), 1073-1081. [Link]
-
PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
PMC. (2017). Prediction of new Hsp90 inhibitors based on 3,4-isoxazolediamide scaffold using QSAR study, molecular docking and molecular dynamic simulation. [Link]
-
PMC. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]
-
MDPI. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]
-
ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. [Link]
-
Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]
-
MDPI. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]
-
ScienceDirect. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. [Link]
-
PMC. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
-
MDPI. (2020). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]
-
ResearchGate. (2025). Synthesis and structural studies of 4-[(5-methoxy-1H-indole-3-yl)-methylene]-3-methyl-isoxazole-5-one by X-ray crystallography, NMR spectroscopy, and DFT calculations. [Link]
-
PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. [Link]
-
Huber. (2021). Solubility determination and crystallization. [Link]
-
PubChem. (n.d.). Compound III(S). [Link]
-
MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
-
MDPI. (2018). Isoxazole Derivatives as Regulators of Immune Functions. [Link]
-
PubMed. (2005). Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. researchgate.net [researchgate.net]
- 7. pjps.pk [pjps.pk]
- 8. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rjpbcs.com [rjpbcs.com]
- 12. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]
